Fmoc-N-Me-Asp(OtBu)-OH
CAS No.: 152548-66-8
Cat. No.: VC21541721
Molecular Formula: C24H27NO6
Molecular Weight: 425,59 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 152548-66-8 |
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Molecular Formula | C24H27NO6 |
Molecular Weight | 425,59 g/mole |
IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1 |
Standard InChI Key | CYWWLVIEAOUXGW-FQEVSTJZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Properties
Physical and Molecular Characteristics
Fmoc-N-Me-Asp(OtBu)-OH presents as a white to light yellow crystalline powder with distinctive chemical and physical properties . Understanding these properties is fundamental for researchers working with this compound in various applications.
The molecule contains ester groups and amino groups, making it prone to polymerization and potentially unstable over extended storage periods . Therefore, proper storage conditions are crucial to maintain its chemical integrity for research applications.
Structural Features
The structure of Fmoc-N-Me-Asp(OtBu)-OH incorporates several key features that contribute to its utility in peptide synthesis:
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The Fmoc group provides temporary protection of the N-terminal, removable under basic conditions
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The N-methylation on the nitrogen atom enhances peptide stability against enzymatic degradation
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The tert-butyl ester (OtBu) group protects the side chain carboxyl group, removable under acidic conditions
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The free α-carboxyl group allows for peptide bond formation
These structural elements are strategically designed to facilitate controlled peptide synthesis while imparting beneficial properties to the resulting peptides.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of Fmoc-N-Me-Asp(OtBu)-OH typically follows a multi-step process that ensures the correct stereochemistry and functional group protection. The general synthetic pathway involves:
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Protection of the side chain carboxyl group of L-aspartic acid using tert-butyl alcohol in the presence of an acid catalyst
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N-methylation of the amino group using appropriate methylating agents
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Introduction of the Fmoc protecting group using 9-fluorenylmethyl chloroformate
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Purification to obtain the final product with high purity
Specifically, Fmoc-N-Me-Asp(OtBu)-OH can be prepared by a substitution reaction with 9-fluorenylmethyl chloroformate starting from L-aspartic acid 4-tert-butyl ester that has undergone N-methylation . This approach ensures the maintenance of the desired stereochemistry, which is crucial for its applications in peptide synthesis.
Stock Solution Preparation
For research applications, proper preparation of stock solutions is essential to maintain the compound's integrity and ensure reliable results. The following table provides guidance for preparing stock solutions at various concentrations:
Concentration | For 1 mg | For 5 mg | For 10 mg |
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1 mM | 2.3502 mL | 11.7509 mL | 23.5018 mL |
5 mM | 0.47 mL | 2.3502 mL | 4.7004 mL |
10 mM | 0.235 mL | 1.1751 mL | 2.3502 mL |
When preparing stock solutions, it is recommended to select the appropriate solvent according to the compound's solubility. Once prepared, the solution should be stored in separate packages to avoid degradation caused by repeated freezing and thawing . For improved solubility, heating the tube to 37°C followed by ultrasonic bath oscillation can be beneficial .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
Fmoc-N-Me-Asp(OtBu)-OH serves as a key building block in solid-phase peptide synthesis (SPPS), particularly beneficial for creating complex peptide sequences with high purity and yield . The compound's unique properties enable researchers to synthesize peptides with specific modifications that enhance their pharmacological profiles.
The N-methylation of the amino acid backbone introduces several advantages to the resulting peptides:
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Enhanced resistance to proteolytic degradation
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Improved membrane permeability
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Altered conformational preferences that can lead to increased receptor selectivity
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Reduced potential for aggregation in solution
These properties are particularly valuable for developing peptide-based therapeutics with improved stability and bioavailability profiles .
Prevention of Side Reactions
A significant advantage of using Fmoc-N-Me-Asp(OtBu)-OH in peptide synthesis is the reduction of common side reactions associated with aspartic acid residues. The N-methylation helps prevent aspartimide formation, a frequent side reaction that can compromise the purity and yield of peptide synthesis .
Aspartimide formation typically occurs during the deprotection and coupling steps of peptide synthesis involving aspartic acid residues. This side reaction results in racemization and the formation of β-peptide linkages, which can significantly impact the biological activity of the final peptide. By using Fmoc-N-Me-Asp(OtBu)-OH, researchers can minimize these unwanted side reactions, resulting in higher-quality peptide products.
Role in Drug Development
Enhancement of Peptide-Based Therapeutics
Fmoc-N-Me-Asp(OtBu)-OH plays a crucial role in the development of peptide-based therapeutics by offering a way to modify peptide structures for enhanced stability and bioactivity . The strategic incorporation of N-methylated aspartic acid residues into peptides can address several challenges commonly associated with peptide drugs:
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Poor metabolic stability due to rapid enzymatic degradation
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Limited oral bioavailability
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Short half-life in circulation
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Poor membrane permeability
By introducing N-methylated aspartic acid residues at specific positions within peptide sequences, researchers can develop peptide therapeutics with improved pharmacokinetic profiles while maintaining or enhancing their biological activity . This ability to fine-tune peptide properties is essential for advancing peptide-based drugs through the development pipeline.
Applications in Specific Therapeutic Areas
The unique properties of peptides containing N-methylated aspartic acid residues make them valuable candidates for addressing various therapeutic challenges. Research involving Fmoc-N-Me-Asp(OtBu)-OH has contributed to developments in several therapeutic areas:
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Neuroscience: Development of neuropeptide analogs and modulators of neurotransmitter receptors
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Oncology: Creation of peptide-based targeting molecules for cancer therapy
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Immunology: Design of immunomodulatory peptides with enhanced stability
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Metabolic disorders: Synthesis of stable peptide hormones and receptor ligands
These diverse applications highlight the significance of Fmoc-N-Me-Asp(OtBu)-OH in expanding the therapeutic potential of peptide-based drugs across multiple disease areas.
Applications in Bioconjugation
Bioconjugation Strategies
Fmoc-N-Me-Asp(OtBu)-OH is utilized in bioconjugation processes, where it helps attach peptides to various biomolecules, facilitating the design of targeted drug delivery systems and diagnostic agents . The controlled reactivity of its functional groups allows for specific conjugation strategies:
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Carbodiimide-mediated coupling via the free α-carboxyl group
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Deprotection of the tert-butyl ester to reveal a second carboxyl group for conjugation
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Use as a linker between peptides and other biomolecules
These bioconjugation approaches enable the development of peptide-drug conjugates, peptide-protein hybrids, and peptide-based imaging agents with enhanced targeting capabilities and therapeutic efficacy.
Development of Targeted Delivery Systems
By incorporating N-methylated aspartic acid residues into peptide sequences used for targeting, researchers can develop delivery systems with improved stability and targeting efficiency. These systems benefit from:
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Enhanced resistance to enzymatic degradation during circulation
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Improved binding affinity to target receptors due to conformational constraints
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Better penetration of biological barriers, including the blood-brain barrier
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Extended residence time at the target site
The ability to conjugate targeting peptides containing N-methylated aspartic acid to therapeutic agents or imaging probes has significant implications for personalized medicine and targeted therapy approaches .
Protein Engineering Applications
Enhancing Protein Stability and Function
In protein engineering applications, Fmoc-N-Me-Asp(OtBu)-OH enables scientists to introduce specific modifications to proteins, which can enhance their function or stability in various industrial and research settings . The strategic incorporation of N-methylated aspartic acid residues can:
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Alter protein folding and stability
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Modify enzyme substrate specificity
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Enhance resistance to thermal denaturation
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Improve solubility in various solvents
These modifications are particularly valuable for developing proteins with enhanced properties for industrial applications, biocatalysis, and therapeutic use.
Semisynthetic Protein Approaches
The use of Fmoc-N-Me-Asp(OtBu)-OH in semisynthetic protein approaches allows researchers to combine chemical synthesis with recombinant methods to create proteins with precise modifications. This approach enables:
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Site-specific incorporation of N-methylated aspartic acid at positions that would be challenging to modify using purely biological methods
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Development of protein variants with novel functions
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Creation of protein-based materials with tailored properties
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Investigation of structure-function relationships in proteins
The ability to incorporate N-methylated amino acids into proteins expands the toolkit available to protein engineers, potentially leading to proteins with properties beyond those achievable with the standard 20 amino acids .
Research in Neuroscience
Development of Neurotransmitter Analogs
Fmoc-N-Me-Asp(OtBu)-OH plays a significant role in neuroscience research, particularly in the development of neurotransmitter analogs that aid in understanding synaptic functions . The structural similarity of aspartic acid to certain neurotransmitters makes this compound valuable for:
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Synthesizing analogs of excitatory neurotransmitters
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Developing modulators of glutamate receptors
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Creating tools to study neurotransmitter transport and metabolism
Notably, this compound can be used in research related to N-methyl-D-aspartate (NMDA) receptors, which are important targets for understanding neurological disorders and developing potential treatments .
Contributions to Neurological Disorder Research
The peptides and compounds synthesized using Fmoc-N-Me-Asp(OtBu)-OH have contributed to research on various neurological disorders:
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Alzheimer's disease: Development of peptide-based inhibitors targeting pathological protein aggregation
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Parkinson's disease: Creation of neuroprotective peptides
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Epilepsy: Synthesis of modulators for ion channels involved in seizure activity
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Pain management: Design of peptide analogs targeting pain receptors with improved specificity and duration of action
These applications highlight the importance of Fmoc-N-Me-Asp(OtBu)-OH in advancing our understanding of neurological disorders and developing potential therapeutic interventions .
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